1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene
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Overview
Description
1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene is an organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including chloro, methoxy, and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene typically involves multiple steps. One common method includes the nitration of a precursor compound followed by chlorination and etherification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives may have pharmacological properties and are investigated for therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene exerts its effects involves interactions with specific molecular targets. The presence of nitro groups suggests potential interactions with biological molecules through redox reactions. The chloro and methoxy groups may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenoxy)benzonitrile
- 4-(4-Chloro-3-methylphenoxy)benzaldehyde
- 4-(4-Chloro-3-methylphenoxy)phenol
Uniqueness
1-Chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62530-16-9 |
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Molecular Formula |
C14H10Cl2N2O6 |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
1-chloro-4-(4-chloro-3-methylphenoxy)-2-methoxy-3,5-dinitrobenzene |
InChI |
InChI=1S/C14H10Cl2N2O6/c1-7-5-8(3-4-9(7)15)24-14-11(17(19)20)6-10(16)13(23-2)12(14)18(21)22/h3-6H,1-2H3 |
InChI Key |
DJRUWTKUAQSYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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